Cas no 934665-14-2 (2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid)

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid is a fluorinated and iodinated benzoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features multiple halogen substitutions, enhancing its reactivity and binding affinity in molecular interactions. The presence of fluorine atoms improves metabolic stability and lipophilicity, while the iodine moiety offers versatility for further functionalization via cross-coupling reactions. This compound is particularly valuable as a building block in medicinal chemistry for the development of biologically active molecules. Its well-defined chemical properties make it suitable for use in targeted synthesis, particularly in the design of enzyme inhibitors or receptor modulators. High purity and consistent quality ensure reliable performance in research applications.
2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid structure
934665-14-2 structure
Product Name:2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid
CAS No:934665-14-2
MF:C13H7F3INO2
MW:393.09986615181
CID:1093244
PubChem ID:67051560
Update Time:2025-10-30

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid
    • 2,4-difluoro-6-(2-fluoro-4-iodoanilino)benzoic acid
    • 2,4-difluoro-6-[(2-fluoro-4-iodophenyl)amino]benzoic acid
    • 934665-14-2
    • SCHEMBL1488347
    • 2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoicacid
    • SB82881
    • UZZHOCXAACMGDB-UHFFFAOYSA-N
    • DB-346472
    • Inchi: 1S/C13H7F3INO2/c14-6-3-9(16)12(13(19)20)11(4-6)18-10-2-1-7(17)5-8(10)15/h1-5,18H,(H,19,20)
    • InChI Key: UZZHOCXAACMGDB-UHFFFAOYSA-N
    • SMILES: IC1C=CC(=C(C=1)F)NC1C=C(C=C(C=1C(=O)O)F)F

Computed Properties

  • Exact Mass: 392.94736g/mol
  • Monoisotopic Mass: 392.94736g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 361
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 49.3Ų

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid Pricemore >>

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Additional information on 2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic Acid: A Comprehensive Overview

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid (CAS No. 934665-14-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique fluorine and iodine substituents, has garnered considerable attention due to its potential in the development of novel therapeutic agents. This article provides a detailed overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research advancements.

Chemical Structure and Properties

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid is a complex organic molecule with a molecular formula of C13H7F3INO2. The presence of multiple halogen substituents, particularly fluorine and iodine, imparts unique chemical and physical properties to the compound. The fluorine atoms enhance the lipophilicity and metabolic stability of the molecule, while the iodine atom can be used as a handle for further chemical modifications or radiolabeling in imaging studies.

The compound exhibits a high degree of solubility in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), making it suitable for various biochemical assays. Additionally, its solid-state properties, such as melting point and crystallinity, have been well-characterized through techniques like differential scanning calorimetry (DSC) and X-ray diffraction (XRD).

Synthesis Methods

The synthesis of 2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid involves several well-established organic reactions. One common approach is the coupling of 2,4-difluoroaniline with 4-iodoanisole followed by an arylation reaction to introduce the benzoic acid moiety. This method typically employs transition metal catalysts such as palladium or copper to facilitate the coupling reactions.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthetic routes. For example, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste generation. Additionally, the use of aqueous media and biocatalysts has been explored to further enhance the sustainability of the synthesis process.

Biological Activities

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid has demonstrated a range of biological activities that make it an attractive candidate for drug discovery. One of its key applications is in the field of cancer research, where it has shown potent antiproliferative effects against various cancer cell lines. Studies have indicated that the compound can inhibit cell growth by disrupting key signaling pathways involved in cell cycle regulation and apoptosis.

In addition to its anticancer properties, 2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid has also been investigated for its potential as an anti-inflammatory agent. Preclinical studies have shown that it can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).

Clinical Applications and Research Advancements

The potential clinical applications of 2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid are currently being explored through various preclinical and early-stage clinical trials. One notable area of research is its use in combination therapy for cancer treatment. Studies have shown that when used in conjunction with standard chemotherapy agents, this compound can enhance treatment efficacy while reducing side effects.

In addition to cancer therapy, there is growing interest in using 2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. Preclinical models have demonstrated promising results, suggesting that this compound could offer a new therapeutic option for patients suffering from these conditions.

Conclusion

2,4-Difluoro-6-((2-fluoro-4-iodophenyl)amino)benzoic acid (CAS No. 934665-14-2) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for clinical use. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing medical treatments for various diseases.

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